(2S,3S)-2-acetamido-3-hydroxybutanoic acid
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Overview
Description
(2S,3S)-2-acetamido-3-hydroxybutanoic acid is a chiral amino acid derivative that plays a significant role in various biochemical processes. This compound is known for its unique stereochemistry, which contributes to its biological activity and its utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-acetamido-3-hydroxybutanoic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method is the reduction of a corresponding keto acid using chiral catalysts or enzymes. For example, the reduction of (2S,3S)-2-chloro-3-hydroxy ester compounds can be achieved using engineered bacteria containing specific reductases .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their high selectivity and efficiency. These processes utilize microorganisms or enzymes to catalyze the reduction of precursor compounds under controlled conditions, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-acetamido-3-hydroxybutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule, such as the hydroxyl and acetamido groups.
Common Reagents and Conditions
Oxidation: Oxidation of the hydroxyl group can be achieved using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a metal catalyst or enzymatic reduction using specific reductases.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a keto acid, while reduction can yield various stereoisomers of the original compound .
Scientific Research Applications
(2S,3S)-2-acetamido-3-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.
Medicine: It has potential therapeutic applications due to its biological activity and is used in the development of pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and as a chiral intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (2S,3S)-2-acetamido-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-alkyl/alkenylglutamates
- (2S,3S)-3-amino-2-hydroxybutanoic acid (L-alloiso-threonine)
- (2S,3R)-3-methylglutamate
Uniqueness
What sets (2S,3S)-2-acetamido-3-hydroxybutanoic acid apart from similar compounds is its specific stereochemistry, which imparts unique biological activity and chemical reactivity. This makes it particularly valuable in the synthesis of chiral molecules and in studies of enzyme-substrate interactions.
Properties
Molecular Formula |
C6H11NO4 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2S,3S)-2-acetamido-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(8)5(6(10)11)7-4(2)9/h3,5,8H,1-2H3,(H,7,9)(H,10,11)/t3-,5-/m0/s1 |
InChI Key |
PEDXUVCGOLSNLQ-UCORVYFPSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C(=O)O)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C)O |
Origin of Product |
United States |
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